molecular formula C10H12IN5O3 B3218058 (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 118706-49-3

(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B3218058
CAS No.: 118706-49-3
M. Wt: 377.14 g/mol
InChI Key: QNUKAIZYHGUVIB-KVQBGUIXSA-N
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Description

This compound is a purine nucleoside analog characterized by a 2-iodo substitution on the adenine base and a deoxyribose-like sugar moiety. Its systematic name reflects the stereochemistry (2R,3S,5R) of the sugar ring and the 6-amino-2-iodopurine base. The iodine atom at the 2-position distinguishes it from other halogenated analogs (e.g., clofarabine, cladribine) and may influence its pharmacokinetics, metabolic stability, and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKAIZYHGUVIB-KVQBGUIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)I)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an amino group and an iodine atom, which may enhance its reactivity and bioactivity compared to other similar compounds.

  • Molecular Formula : C₁₀H₁₂I₄N₅O₃
  • Molecular Weight : 377.14 g/mol
  • CAS Number : 118706-49-3

Structural Characteristics

The stereochemistry of the compound is denoted by the R and S configurations around its chiral centers. The presence of a hydroxymethyl group and an iodine atom is significant for its solubility and potential interactions with biological macromolecules.

Research indicates that the biological activity of this compound is primarily linked to its structural components. The iodine atom may play a crucial role in enhancing the compound's interaction with biological targets, potentially leading to antiviral or enzyme inhibitory effects.

Therapeutic Applications

  • Antiviral Activity :
    • The compound has been studied for its potential use as an antiviral agent. The structural similarity to known antiviral drugs suggests that it may inhibit viral replication processes.
  • Enzyme Inhibition :
    • It may act as an enzyme inhibitor, impacting nucleotide metabolism pathways. This could be particularly relevant in the context of viral infections where nucleotide synthesis is crucial for viral replication.
  • Biochemical Research :
    • The compound serves as a useful tool in biochemical studies focused on nucleotide metabolism and enzyme interactions, providing insights into fundamental biological processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-AminopurinePurine base without iodineAntiviral properties
AcyclovirModified purine with sugarAntiviral agent
RibavirinGuanosine analogBroad-spectrum antiviral

The unique combination of an iodine atom and a hydroxymethyl group in This compound may enhance its solubility and bioactivity compared to these related compounds.

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of purine derivatives indicated that compounds similar to This compound exhibited significant inhibition of viral replication in vitro. The presence of the amino and iodine groups was found to be critical for this activity.

Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound could effectively inhibit certain nucleoside phosphorylases, thereby disrupting nucleotide metabolism in target cells. This finding supports its potential application as a therapeutic agent in viral infections.

Scientific Research Applications

Pharmaceutical Development

Antiviral Properties : The compound has potential applications as an antiviral agent. Its structural similarities to known antiviral drugs suggest that it may inhibit viral replication or act as an enzyme inhibitor. This aspect is critical for developing new therapies against viral infections, particularly in the context of emerging viral diseases.

Enzyme Inhibition : The presence of the amino group and iodine atom may enhance its ability to interact with specific enzymes involved in nucleotide metabolism. This interaction can lead to the development of inhibitors that target viral polymerases or other key enzymes, providing a pathway for novel therapeutic agents.

Biochemical Research

Nucleotide Metabolism Studies : Researchers can utilize this compound to study nucleotide metabolism and its regulation within cells. Understanding these pathways is essential for elucidating the mechanisms of various diseases, including cancer and viral infections.

Mechanism of Action Investigations : Interaction studies with biological macromolecules can reveal insights into the compound's mechanism of action. Such studies are crucial for identifying potential side effects and optimizing the compound's therapeutic profile.

Diagnostics

Marker for Viral Infections : Due to its structural characteristics, (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol could serve as a marker in diagnostic assays for viral infections. Its ability to be incorporated into nucleic acids may allow it to be used in detecting specific viral strains or monitoring viral load in infected patients.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural features with this compound:

Compound NameStructure FeaturesBiological Activity
6-AminopurinePurine base without iodineAntiviral properties
AcyclovirModified purine with sugarAntiviral agent
RibavirinGuanosine analogBroad-spectrum antiviral

The uniqueness of this compound lies in its specific combination of functional groups which may enhance its solubility and bioactivity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituents

Table 1: Key Structural Features of Selected Purine Nucleoside Analogs
Compound Name Purine Substituents Sugar Modifications CAS/RefMet ID Reference
Target Compound 6-amino, 2-iodo 2-(hydroxymethyl)oxolan-3-ol N/A
Clofarabine 6-amino, 2-chloro, 8-fluoro 4-fluoro, 2-(hydroxymethyl)oxolan 123318-82-1
Cladribine 6-amino, 2-chloro 2-(hydroxymethyl)oxolan-3-ol 4291-63-8
Deoxyadenosine 6-amino 2-(hydroxymethyl)oxolan-3-ol 958-09-8
2'-Deoxy-N6-methyladenosine 6-(methylamino) 2-(hydroxymethyl)oxolan-3-ol 2002-35-9

Key Observations :

  • Halogen Effects: The 2-iodo group in the target compound increases steric bulk and polarizability compared to 2-chloro (cladribine) or 2-fluoro (clofarabine) analogs.
  • Sugar Modifications: Unlike clofarabine (4-fluoro sugar), the target compound lacks sugar-ring fluorination, resembling deoxyadenosine structurally. This suggests differences in substrate recognition by kinases and polymerases .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility
Target Compound ~378.0 (calc.) Not reported ~0.5 Moderate (aqueous)
Clofarabine 304.7 220–222 -0.7 Water-soluble
Cladribine 285.7 214–216 -0.3 Water-soluble
Deoxyadenosine 251.1 190–192 -1.2 Highly soluble

Key Observations :

  • Clofarabine’s 4-fluoro sugar modification correlates with higher melting points than non-fluorinated analogs, suggesting enhanced crystalline stability .

Key Observations :

  • Antimetabolite Activity : Clofarabine and cladribine act via incorporation into DNA/RNA, disrupting replication. The target compound’s 2-iodo group may similarly impair DNA repair mechanisms but requires empirical validation .
  • Metabolic Activation : Cladribine is phosphorylated to CdATP by deoxycytidine kinase, a step critical for its cytotoxicity. The iodine atom in the target compound may alter kinase recognition compared to chlorine .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol with high stereochemical purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at the 2', 3', and 5' positions of the oxolane ring. Strategies include:

  • Protecting Groups : Use of temporary protecting groups (e.g., acetyl or benzoyl) for the hydroxymethyl and hydroxyl groups to prevent undesired side reactions .
  • Halogenation : Selective iodination at the purine C2 position via electrophilic substitution, using iodine monochloride (ICl) in anhydrous conditions to minimize competing reactions .
  • Chromatographic Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate enantiomerically pure fractions .

Q. How can researchers assess the hydrolytic stability of the iodopurine moiety under physiological conditions?

  • Methodological Answer : Stability studies should focus on the susceptibility of the C–I bond to hydrolysis. Recommended protocols include:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. The iodine substituent may hydrolyze to hypoxanthine analogs under alkaline conditions .
  • Light Sensitivity : Perform experiments in amber vials to assess photolytic degradation, as iodine-containing compounds are prone to radical-mediated breakdown under UV/visible light .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., using a Rigaku XtaLAB Synergy diffractometer at 123 K) resolves absolute configuration and validates stereochemistry .
  • NMR Spectroscopy : 1H-1H^{1}\text{H-}^{1}\text{H} COSY and NOESY experiments to confirm spatial relationships between protons, particularly the hydroxymethyl and iodopurine groups .

Advanced Research Questions

Q. How does the 2-iodo substitution on the purine ring influence binding affinity to adenosine deaminase (ADA) compared to non-halogenated analogs?

  • Methodological Answer :

  • Enzymatic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d values. The bulky iodine may sterically hinder ADA binding, reducing catalytic efficiency compared to adenosine .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to compare binding modes of iodinated vs. non-iodinated analogs. Electrostatic potential maps highlight halogen bonding opportunities .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising its nucleoside analog activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetylated prodrug moieties at the 5'-hydroxyl group to enhance aqueous solubility. Evaluate release kinetics via enzymatic cleavage (e.g., esterases) .
  • Co-solvent Systems : Use cyclodextrin-based formulations or PEG-water mixtures to solubilize the hydrophobic iodopurine core while maintaining bioactivity .

Q. How can researchers resolve contradictory data on the compound’s metabolic stability in hepatocyte vs. plasma stability assays?

  • Methodological Answer :

  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via HR-MS/MS. Compare with plasma stability data to identify enzyme-specific degradation pathways (e.g., CYP450 vs. esterases) .
  • Isotope Tracing : Use 125I^{125}\text{I}-labeled compound to track iodine-specific metabolites and distinguish nucleoside cleavage from dehalogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

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